
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . Pyrazoles are known for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolines, which are derivatives of pyrazole, has been described in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary. For instance, a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
Pyrazole derivatives have been shown to exhibit a variety of chemical reactions. For example, azobenzenes, which can be integrated into photoswitchable materials, often exhibit extremely fast trans to cis isomerization, on the order of picoseconds .Applications De Recherche Scientifique
Biological Activity Research
Pyrazole derivatives, like 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid , have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These compounds’ nitrogen-based hetero-aromatic ring structure makes them a significant scaffold for new drug development.
Oxidative Stress Studies
The role of pyrazole derivatives in oxidative stress is noteworthy. Oxidative stress is linked to disease development, and pyrazole compounds have been associated with the modulation of oxidative stress markers like malondialdehyde (MDA), a biomarker for cellular oxidative injury . This makes them valuable for studying oxidative damage and potential therapeutic applications.
Enzyme Inhibition Analysis
Pyrazole derivatives are known to affect the activity of enzymes such as acetylcholinesterase (AchE), which is crucial for nerve pulse transmission in vertebrates and invertebrates. Reduced AchE activity can lead to behavioral changes and movement impairment. Thus, compounds like 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can be used to study enzyme inhibition and its effects on organisms .
Suzuki–Miyaura Cross-Coupling Reactions
In organic chemistry, the Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon-carbon bonds. Pyrazole derivatives can be used as substrates in these reactions due to their stable and functional group tolerant properties. This application is crucial for synthesizing complex organic molecules .
Synthesis of Nonpeptide Antagonists
The compound can be utilized in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives, which are analogs of potent, nonpeptide GPIIb/IIIa antagonists. These antagonists are significant in the development of antiplatelet drugs .
Catalysis and Petrochemical Additives
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: can serve as a catalytic agent in various chemical reactions. Additionally, it has potential use as an additive in the petrochemical industry, enhancing the properties of petroleum products .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLGXLJBSKMLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



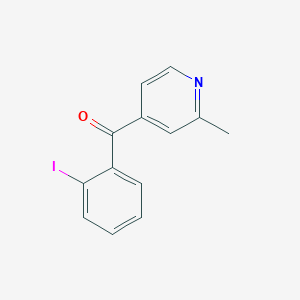
![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)
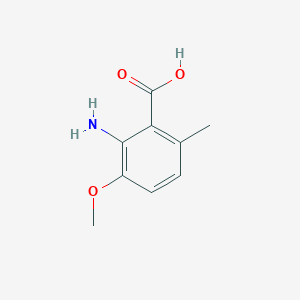
![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)
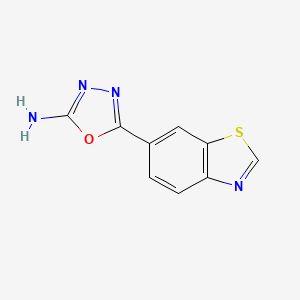
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)
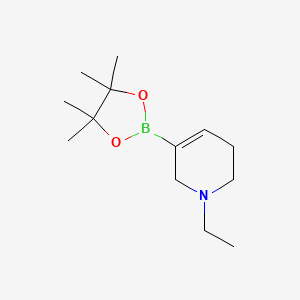
![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)

![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)
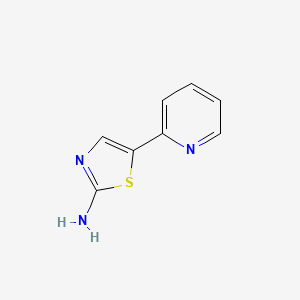

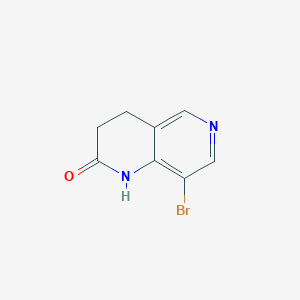
![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)